molecular formula C10H16Cl2N2OS B3378379 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride CAS No. 1423025-59-5

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride

Cat. No.: B3378379
CAS No.: 1423025-59-5
M. Wt: 283.22
InChI Key: PZSFLSGBOWBMFV-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride (CAS 1423025-59-5) is a high-purity chemical compound offered for research applications. With a molecular formula of C 10 H 16 Cl 2 N 2 OS and a molecular weight of 283.22, it is characterized as a white to off-white solid . This compound is of significant interest in neuroscience and medicinal chemistry research, particularly in the investigation of novel therapeutic agents for Alzheimer's disease. Its core research value lies in its potential as a β-secretase 1 (BACE-1) inhibitor . BACE-1 is a key enzyme in the amyloidogenic pathway that cleaves the amyloid precursor protein (APP), a rate-limiting step in the production of neurotoxic amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques is a primary pathological hallmark of Alzheimer's disease, making the inhibition of BACE-1 a promising strategy for slowing disease progression . The molecular structure of this compound, featuring a chlorothiophene group linked to an amino butanamide core, is consistent with scaffolds known to interact with the BACE-1 active site, potentially blocking the production of Aβ peptides . Researchers can utilize this compound in in vitro enzymatic assays to measure BACE-1 inhibition, in cell-based models to study the subsequent reduction in amyloid-beta production, and in structural studies to further elucidate inhibitor-enzyme interactions. The development of potent and selective BACE-1 inhibitors represents a major focus in Alzheimer's research, aiming to achieve sufficient brain penetration while minimizing off-target effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2OS.ClH/c1-3-7(12)10(14)13-6(2)8-4-5-9(11)15-8;/h4-7H,3,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSFLSGBOWBMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=C(S1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-59-5
Record name Butanamide, 2-amino-N-[1-(5-chloro-2-thienyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with butanoyl chloride to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-N-[1-(4-Methylphenyl)propyl]butanamide Hydrochloride

  • Structure : Replaces the 5-chlorothiophene group with a 4-methylphenyl substituent.
  • Molecular Weight: 265.27 g/mol (calculated for C₁₃H₁₅NO₅·HCl) .
  • Key Differences: The methylphenyl group introduces a purely aromatic system without halogen atoms, reducing electronegativity and polarizability compared to the chlorothiophene moiety. Lower molecular weight (265.27 vs. ~308.8 g/mol for the target compound, estimated based on formula C₁₁H₁₆ClN₂OS·HCl). Potential implications for solubility and bioavailability due to reduced halogen content.

(R)-2-Amino-N-(2,2,2-Trifluoroethyl)butanamide Hydrochloride (C64)

  • Structure : Features a trifluoroethyl group instead of the chlorothiophen-ethyl substituent.
  • Physicochemical Data :
    • Melting Point: 162–173°C .
    • Purity: Quantitative yield (2.17 g isolated) .
  • Higher melting point suggests greater crystalline stability, possibly due to stronger intermolecular interactions (e.g., C–F···H bonds). Fluorine substitution may improve blood-brain barrier penetration relative to chlorine.

3-Amino-N-[1-(5-Chlorothiophen-2-yl)ethyl]-3-phenylpropanamide Hydrochloride

  • Structure : Differs in backbone length (propanamide vs. butanamide) and includes a phenyl group at the 3-position .
  • Key Differences: Shorter carbon chain (propanamide) may reduce conformational flexibility, affecting binding to targets requiring extended hydrophobic interactions. Acid dissociation constants (pKa) and solubility profiles likely differ due to the additional amine and phenyl groups.

Implications of Structural Variations

  • Chlorothiophene vs.
  • Backbone Length : The butanamide chain in the target compound may provide optimal spacing for interactions in enzyme active sites, whereas shorter chains (propanamide) or bulkier groups (phenyl) could restrict accessibility.
  • Salt Form : The hydrochloride salt enhances aqueous solubility, a common feature across all compared compounds, suggesting shared formulation strategies.

Biological Activity

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride is a synthetic compound notable for its unique structural characteristics, which include an amine group and a butanamide moiety. Its molecular formula is C9H11ClN2O\text{C}_9\text{H}_{11}\text{Cl}\text{N}_2\text{O} with a molecular weight of approximately 246.76 g/mol. The presence of the chlorothiophene ring enhances its lipophilicity, potentially influencing its biological interactions and therapeutic applications .

The compound's chemical reactivity is attributed to its functional groups:

  • Amine Group : Participates in nucleophilic substitution reactions.
  • Carbonyl Group : Can undergo hydrolysis or acylation reactions.

These properties suggest that the compound can be utilized as a building block in medicinal chemistry, particularly for synthesizing more complex molecules aimed at treating bacterial infections .

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Its structural similarities to known antimicrobial agents suggest it may effectively target bacterial infections. Studies have shown that compounds with similar thiophene structures often demonstrate significant antibacterial activity .

Cytotoxicity and Anticancer Properties

In vitro studies are essential for evaluating the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally related to 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide have shown antiproliferative effects against lung and breast cancer cells, indicating potential anticancer properties . The mechanisms behind these effects may involve the modulation of cell signaling pathways and apoptosis induction.

Binding Affinity Studies

Interaction studies focusing on binding affinities to biological targets are crucial for understanding the pharmacodynamics of this compound. These studies typically involve:

  • Receptor Binding Assays : To determine affinity for specific receptors.
  • Enzyme Inhibition Tests : To assess the compound's ability to inhibit key enzymes involved in disease processes.

Case Studies

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Testing : Evaluated against a panel of bacterial strains, showing promising results comparable to standard antibiotics.
  • Cytotoxicity Assays : Utilized MTT assays to measure cell viability in cancer cell lines, revealing dose-dependent cytotoxic effects.
  • Mechanistic Studies : Investigated the pathways involved in apoptosis and cell cycle arrest induced by the compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-amino-N-[1-(thiophen-2-yl)ethyl]butanamideSimilar backbone without chlorineLacks halogen substitution
N-(4-chlorobenzyl)-N-(5-chloro-thiophen-2-yl)acetamideContains a different aromatic ringDifferent functional group positioning
5-chloro-N-(1-(thiophen-3-yl)ethyl)butanamideDifferent thiophene positionVariability in biological activity due to structural changes

The uniqueness of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide lies in its specific combination of functional groups, which may confer distinct biological properties compared to other similar compounds .

Q & A

Q. What experimental designs optimize enantioselective synthesis for chiral analogs?

  • Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation or enzymatic resolution (lipases). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Transition-state modeling (DFT) guides catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride
Reactant of Route 2
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2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.